p-Tolylmaleimide

描述

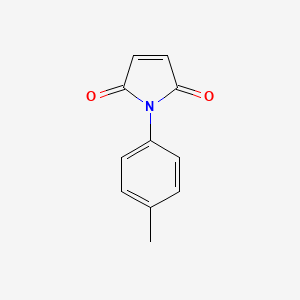

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(4-methylphenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-8-2-4-9(5-3-8)12-10(13)6-7-11(12)14/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCFXNGDHQPMIAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25989-85-9 | |

| Record name | 1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25989-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10167512 | |

| Record name | Maleimide, N-p-tolyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1631-28-3, 25989-85-9 | |

| Record name | N-(4-Methylphenyl)maleimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1631-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,p-Tolylmaleimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001631283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC148146 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148146 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Tolylmaleimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13691 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Maleimide, N-p-tolyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(PARA-TOLYL)-MALEIMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,P-TOLYLMALEIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LB7TXV3P6M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Overview of Maleimide Derivatives in Contemporary Chemical Research

Maleimide (B117702) derivatives, characterized by the pyrrole-2,5-dione core, are a class of compounds that have garnered considerable attention in modern chemical research. Their utility stems from the reactive carbon-carbon double bond within the five-membered ring, which readily participates in a variety of chemical transformations. nih.gov This reactivity is particularly pronounced in Michael addition reactions, especially with thiol-containing molecules like the amino acid cysteine. This specific and efficient conjugation chemistry is a cornerstone of their application in diverse scientific fields. nih.gov

In the realm of biotechnology and medicine, maleimides are extensively used for bioconjugation. nih.gov This involves the covalent attachment of molecules such as fluorescent dyes, drugs, or polymers to proteins and other biomolecules. nih.gov The high selectivity of the maleimide-thiol reaction allows for the precise labeling and modification of proteins at cysteine residues. nih.gov Furthermore, maleimide derivatives are being explored for their own intrinsic biological activities, including anticancer, antibacterial, and antifungal properties. chemicalbook.com

Beyond biomedical applications, maleimides are valuable in materials science. They are employed in the synthesis of polymers and cross-linking agents due to their ability to undergo polymerization and cycloaddition reactions. nist.gov Recent advancements have expanded their utility into more sustainable and selective synthetic methods, such as photocatalysis and electrochemical transformations. nist.gov

Historical Context and Significance of N Substituted Pyrrole 2,5 Diones

The scientific journey of N-substituted pyrrole-2,5-diones is intrinsically linked to the broader history of pyrrole (B145914) synthesis. A foundational moment in this history was the independent discovery of a method to synthesize substituted pyrroles from 1,4-diketones by German chemists Carl Paal and Ludwig Knorr in 1884. chemicalbook.com This reaction, now known as the Paal-Knorr synthesis, involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, providing a versatile route to the pyrrole ring system. researchgate.net

Initially developed for the preparation of furans, the method was quickly adapted for pyrroles and thiophenes. chemicalbook.com The synthesis of N-substituted pyrroles is achieved by using a primary amine in the reaction, which introduces a substituent onto the nitrogen atom of the pyrrole ring. nih.gov This straightforward and adaptable method laid the groundwork for the creation of a vast library of N-substituted pyrrole derivatives, including the pyrrole-2,5-diones.

The significance of these compounds grew as their diverse biological activities were uncovered. Research has shown that various N-substituted 1H-pyrrole-2,5-dione derivatives possess a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, anti-tumor, and antiviral activities. acgpubs.orgnih.gov Some have also been investigated as cholesterol absorption inhibitors. chemicalbook.comnih.gov This broad spectrum of biological potential has cemented their importance as a scaffold in medicinal chemistry and drug discovery.

Rationales for the Research Focus on 1 4 Methylphenyl 1h Pyrrole 2,5 Dione

Classical and Contemporary Synthetic Routes to 1-(4-Methylphenyl)-1H-pyrrole-2,5-dione

The most prevalent and well-documented method for synthesizing N-aryl maleimides, including the title compound, is a two-step process starting from maleic anhydride (B1165640) and a corresponding aniline (B41778). alliedacademies.orgtandfonline.com

The classical synthesis begins with the acylation of an amine. nih.gov Specifically, for 1-(4-Methylphenyl)-1H-pyrrole-2,5-dione, the synthesis is initiated by the condensation reaction between maleic anhydride and 4-methylaniline (p-toluidine). This reaction is typically carried out at room temperature in a suitable solvent, such as diethyl ether or ethyl acetate (B1210297). tandfonline.comnih.gov The nucleophilic attack of the amino group of 4-methylaniline on one of the carbonyl carbons of the maleic anhydride leads to the opening of the anhydride ring. alliedacademies.org This step results in the formation of the intermediate compound, N-(4-methylphenyl)maleamic acid, which often precipitates from the reaction mixture and can be isolated in high yield. alliedacademies.orgnih.gov

Reaction Scheme: Formation of N-(4-methylphenyl)maleamic acid

The second and final step in the classical route is the intramolecular cyclodehydration of the N-(4-methylphenyl)maleamic acid intermediate to form the stable five-membered pyrrole-2,5-dione ring. alliedacademies.orgresearchgate.net This cyclization is typically achieved by heating the maleamic acid in the presence of a dehydrating agent and a catalyst. tandfonline.com A widely used and effective system for this transformation is a mixture of acetic anhydride and anhydrous sodium acetate. nih.govnih.gov The acetic anhydride acts as the dehydrating agent, while the sodium acetate serves as a catalyst to facilitate the ring closure. The reaction proceeds via the formation of a mixed anhydride, followed by an intramolecular nucleophilic attack of the amide nitrogen onto the newly formed carbonyl group, eliminating a molecule of acetic acid and water to yield the final product, 1-(4-Methylphenyl)-1H-pyrrole-2,5-dione.

Reaction Scheme: Cyclization to 1-(4-Methylphenyl)-1H-pyrrole-2,5-dione

While the two-step condensation and cyclization method is the most common, other synthetic strategies have been explored for the preparation of maleimides. A direct, one-step synthesis of N-phenylmaleimide has been reported, which involves reacting maleic anhydride with aniline at elevated temperatures in a water-immiscible organic solvent that forms an azeotrope with water, in the presence of p-toluenesulfonic acid as a catalyst. researchgate.net This approach streamlines the process by combining the condensation and cyclization into a single operation.

Other modern approaches for maleimide synthesis, though not specifically detailed for the 4-methylphenyl derivative, include palladium-catalyzed cyclization reactions of alkynes with isocyanides and intermolecular [2+2+1] ruthenium-catalyzed cocyclizations of isocyanates, alkynes, and carbon monoxide. organic-chemistry.org These methods offer pathways to polysubstituted maleimides under mild conditions. organic-chemistry.org The specific synthetic route from 4-methylacetophenone and sodium dicyanide is not well-documented in the reviewed scientific literature, suggesting it is a less common or specialized pathway.

Optimization of Reaction Conditions and Yield Enhancement

To maximize the efficiency of the synthesis of 1-(4-Methylphenyl)-1H-pyrrole-2,5-dione, careful control and optimization of reaction parameters such as solvent, temperature, and catalysis are crucial.

In the classical two-step synthesis, the choice of solvent plays a distinct role in each step. For the initial condensation to form the maleamic acid, solvents like diethyl ether or ethyl acetate are effective as they allow for the precipitation of the product, facilitating its easy isolation. tandfonline.comnih.gov

Temperature control is particularly critical during the cyclization step. The reaction is typically conducted at elevated temperatures, often between 60-70°C when using acetic anhydride and sodium acetate. organic-chemistry.org However, it has been noted that overheating the reaction mixture can lead to lower yields, likely due to side reactions or product decomposition. organic-chemistry.org Therefore, maintaining the temperature within the optimal range is essential for maximizing the yield of the desired maleimide. organic-chemistry.org In one-step synthetic approaches, higher temperatures, in the range of 110° to 160°C, are employed to drive both the condensation and the azeotropic removal of water. researchgate.net The use of microwave irradiation has also been explored for the cyclization step, which can significantly reduce the reaction time from an hour to mere seconds with a moderate increase in temperature and a slight improvement in yield. tandfonline.com

| Step | Method | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

|---|---|---|---|---|---|

| Cyclization | Thermal Heating | Acetic Anhydride | 60–70 | ~70 | organic-chemistry.org |

| Cyclization | Microwave | Acetic Anhydride | 90 | 73 | tandfonline.com |

| One-Pot Synthesis | Azeotropic Distillation | Toluene (B28343)/DMF | Reflux | Not Specified | researchgate.net |

| One-Pot Synthesis | Azeotropic Distillation | Water-immiscible organic solvent | 110-160 | >86 | researchgate.net |

Catalysis is fundamental to the efficient cyclization of the maleamic acid intermediate. Anhydrous sodium acetate is the most commonly used catalyst in conjunction with acetic anhydride. organic-chemistry.org Its basic nature is thought to facilitate the deprotonation of the carboxylic acid, promoting the formation of the mixed anhydride and subsequent intramolecular cyclization.

Alternatively, acid catalysts such as p-toluenesulfonic acid (PTSA) have proven effective, particularly in one-pot syntheses where water is removed azeotropically. researchgate.netresearchgate.net The acid catalyst protonates the amide carbonyl, increasing its electrophilicity and facilitating the ring-closing reaction.

More advanced and highly specialized catalytic methods have also been developed. For instance, N-heterocyclic carbenes (NHCs) have been employed in the organocatalytic atroposelective synthesis of N-aryl maleimides. nih.govchemrxiv.org This approach allows for the synthesis of chiral maleimides with high enantioselectivity under mild conditions, showcasing the evolution of synthetic strategies towards more sophisticated and controlled chemical transformations. nih.govchemrxiv.org

| Catalyst | Reaction Type | Typical Conditions | Reference |

|---|---|---|---|

| Sodium Acetate | Cyclization | With Acetic Anhydride, 60-70°C | organic-chemistry.org |

| p-Toluenesulfonic acid | One-Pot Cyclization | Azeotropic removal of water in Toluene/DMF | researchgate.net |

| N-Heterocyclic Carbene (NHC) | Atroposelective Amidation | Mild, organocatalytic conditions | nih.gov |

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for the rapid and efficient synthesis of N-substituted maleimides, including 1-(4-Methylphenyl)-1H-pyrrole-2,5-dione. This method offers significant advantages over conventional heating, such as dramatically reduced reaction times, improved yields, and often cleaner reaction profiles, aligning with the principles of green chemistry. nih.govnih.gov

The typical synthesis of N-aryl maleimides involves a two-step process: the formation of a maleamic acid intermediate from the reaction of maleic anhydride with an aniline, followed by cyclodehydration to form the imide ring. Microwave irradiation can be effectively applied to the second step, the cyclization of the intermediate N-(4-methylphenyl)maleamic acid.

General Procedure:

The synthesis generally begins with the reaction of p-toluidine (B81030) with maleic anhydride in a suitable solvent, such as diethyl ether or acetic acid, to form N-(4-methylphenyl)maleamic acid. This intermediate is then subjected to microwave irradiation in the presence of a dehydrating agent, commonly acetic anhydride and a catalyst like sodium acetate. tandfonline.com

The use of microwave heating in a dedicated reactor allows for precise temperature and pressure control, leading to rapid and uniform heating of the reaction mixture. This accelerates the rate of the cyclodehydration reaction, often reducing the required time from several hours to mere minutes. For instance, similar syntheses of N-substituted maleimides have seen reaction times drop from hours to as little as 3-5 minutes under microwave irradiation at a power of 180 watts. researchgate.net

The efficiency of microwave-assisted synthesis is highlighted in the table below, which compares it with conventional heating methods for analogous N-substituted maleimides.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of N-Aryl Maleimides

| Method | Reaction Time | Yield | Ref. |

|---|---|---|---|

| Conventional Heating | Several hours | Moderate to Good | nih.gov |

| Microwave Irradiation | 3-10 minutes | Good to Excellent | researchgate.netgoogle.com |

The purification of the final product, 1-(4-Methylphenyl)-1H-pyrrole-2,5-dione, is typically achieved through recrystallization from a suitable solvent like ethanol (B145695) or by column chromatography.

Functionalization and Derivatization Strategies

The pyrrole-2,5-dione core of 1-(4-Methylphenyl)-1H-pyrrole-2,5-dione is a versatile scaffold that allows for a variety of functionalization and derivatization reactions. These modifications can be broadly categorized into the introduction of substituents on the maleimide ring, alterations at the nitrogen atom, and reactions involving the maleimide double bond.

Strategies for Introducing Diverse Substituents on the Pyrrole-2,5-dione Core

Introducing substituents at the 3- and/or 4-positions of the pyrrole-2,5-dione ring significantly expands the chemical diversity of N-(p-tolyl)maleimide derivatives. Several synthetic strategies have been developed to achieve this.

One common approach involves starting with a substituted maleic anhydride. For example, 2,3-disubstituted maleic anhydrides can be reacted with p-toluidine to yield the corresponding 3,4-disubstituted N-(p-tolyl)maleimides. This method is straightforward but depends on the availability of the appropriately substituted starting anhydrides.

Alternatively, functionalization can be achieved on a pre-formed maleimide ring. Palladium-catalyzed cross-coupling reactions have been successfully employed for the synthesis of unsymmetrical 3,4-disubstituted maleimides. organic-chemistry.org This involves the reaction of 3,4-dihalomaleimides with organometallic reagents. While powerful, this method requires the synthesis of the halogenated maleimide precursor.

Recent advancements have also demonstrated phosphine-catalyzed isomerization of α-succinimide-substituted allenoates, followed by a cascade γ′-addition with aryl imines to produce 3,4-disubstituted maleimide derivatives with high stereoselectivity. tandfonline.com This approach offers a novel route to complex maleimide structures.

Another strategy involves the reaction of N-arylmaleimides with various nucleophiles that can add to the double bond, followed by subsequent chemical transformations. For instance, the reaction with thioacetamide (B46855) can lead to the formation of 3,3'-thiobis(1-arylpyrrolidine-2,5-diones) under certain conditions. mdpi.com

N-Alkylation and N-Arylation Approaches

While 1-(4-Methylphenyl)-1H-pyrrole-2,5-dione already possesses an N-aryl substituent, the broader concepts of N-alkylation and N-arylation are central to the synthesis of the diverse family of N-substituted maleimides. The primary route to N-aryl and N-alkyl maleimides is the condensation of maleic anhydride with the corresponding primary amine (an aniline for N-aryl or an alkylamine for N-alkyl), followed by cyclodehydration, as mentioned previously.

For the modification of an existing imide, direct N-alkylation can be achieved by treating the parent maleimide (1H-pyrrole-2,5-dione) with an appropriate alkyl halide in the presence of a base. This method is generally effective for a range of alkyl groups. Mechanochemical methods, using ball milling, have also been reported for the N-alkylation of various imides, offering a solvent-free and efficient alternative.

N-arylation of the parent maleimide can be more challenging. Copper-catalyzed N-arylation reactions, such as the Chan-Lam coupling, which utilizes arylboronic acids, are effective methods for forming the N-aryl bond under relatively mild conditions.

It is important to note that these N-alkylation and N-arylation strategies are typically employed with the unsubstituted maleimide as the starting material to generate a library of N-substituted derivatives, including the title compound.

Modifications at the Maleimide Double Bond

The electron-deficient double bond of 1-(4-Methylphenyl)-1H-pyrrole-2,5-dione is highly reactive and serves as the primary site for a variety of chemical modifications.

Michael Addition: The maleimide double bond is an excellent Michael acceptor, readily reacting with a wide range of nucleophiles. A particularly important reaction is the thiol-Michael addition, where thiols react with the double bond to form a stable thioether linkage. This reaction is extensively used in bioconjugation to link maleimide-functionalized molecules to cysteine residues in proteins. The reaction of 1-(4-Methylphenyl)-1H-pyrrole-2,5-dione with a thiol-containing compound would proceed as follows:

Scheme 1: Michael Addition of a Thiol to 1-(4-Methylphenyl)-1H-pyrrole-2,5-dione

O O O SR'

// \\ // \\ // \\ /

C---C + R'-SH -> C---CH -> ... -> C---CH

| | | | | |

C=O C=O C=O C=O C=O C=O

\ / \ / \ /

N N N

| | |

C6H4-CH3 C6H4-CH3 C6H4-CH3

Diels-Alder Reaction: The double bond of N-substituted maleimides can also act as a dienophile in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. This allows for the construction of complex cyclic systems. For example, reaction with a conjugated diene like furan (B31954) or a substituted pyrrole (B145914) can yield bicyclic adducts. chemrxiv.org These reactions are often reversible, a property that is exploited in protecting group strategies for the maleimide functionality.

Photochemical [2+2] Cycloaddition: N-aryl maleimides can undergo photochemical [2+2] cycloaddition reactions with alkenes to form cyclobutane (B1203170) rings. These reactions often require a photosensitizer, such as thioxanthone, and irradiation with light of a suitable wavelength (e.g., 440 nm). This method provides a pathway to novel and complex molecular architectures that are not readily accessible through thermal methods.

Table 2: Summary of Key Reactions at the Maleimide Double Bond

| Reaction Type | Reagent/Condition | Product Type |

|---|---|---|

| Michael Addition | Thiols, Amines, Phosphines | Succinimide (B58015) derivatives |

| Diels-Alder Reaction | Conjugated dienes (e.g., furan, cyclopentadiene) | Bicyclic adducts |

Diels-Alder Cycloaddition Reactions of 1-(4-Methylphenyl)-1H-pyrrole-2,5-dione

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. wikipedia.org It involves the reaction of a conjugated diene with a dienophile (an alkene or alkyne). wikipedia.orglibretexts.org

Role as a Dienophile in [4+2] Cycloadditions

1-(4-Methylphenyl)-1H-pyrrole-2,5-dione serves as an effective dienophile in [4+2] cycloaddition reactions. The electron-withdrawing nature of the two carbonyl groups enhances the electrophilicity of the double bond, making it reactive towards electron-rich dienes. libretexts.org This compound readily reacts with various conjugated dienes to form substituted cyclohexene (B86901) derivatives. wikipedia.org

For example, it undergoes cycloaddition with 2,5-dimethylfuran (B142691) in toluene to yield a bicyclic adduct. nih.gov Similarly, it can react with in situ generated buta-1,3-diene. rsc.org The reactivity of N-aryl maleimides like 1-(4-Methylphenyl)-1H-pyrrole-2,5-dione in these reactions allows for the synthesis of complex molecular architectures. nih.govnih.gov The reaction's efficiency can be influenced by the nature of the diene, solvent, and temperature. orientjchem.orgmdpi.com

Stereochemical Outcomes and Regioselectivity in Diels-Alder Adducts

Diels-Alder reactions are known for their high degree of stereospecificity and regioselectivity. The stereochemistry of the dienophile is retained in the product. In reactions involving 1-(4-Methylphenyl)-1H-pyrrole-2,5-dione, the orientation of the diene and dienophile in the transition state determines the stereochemical outcome of the adduct. youtube.com

Generally, the endo product is kinetically favored due to secondary orbital interactions, although the exo product is often more thermodynamically stable. mdpi.comnih.gov For instance, the reaction of N-aryl maleimides with furans can show variable diastereoselectivity, with the exo adduct being the thermodynamically favored product. mdpi.com In the reaction of 1-(4-Methylphenyl)-1H-pyrrole-2,5-dione with 2,5-dimethylfuran, the exo Diels-Alder adduct is formed. nih.gov The regioselectivity is governed by the electronic properties of the substituents on both the diene and the dienophile, with the reaction proceeding in a way that aligns the most nucleophilic carbon of the diene with the most electrophilic carbon of the dienophile. youtube.com Unusual regio- and stereoselectivity can be achieved by using bulky substituents on both the diene and the dienophile, which can favor the formation of anti-1,4-adducts. rsc.org

Table 1: Examples of Diels-Alder Reactions with 1-(4-Methylphenyl)-1H-pyrrole-2,5-dione

| Diene | Reaction Conditions | Product | Stereochemistry | Reference |

|---|---|---|---|---|

| 2,5-Dimethylfuran | Toluene, 80 °C | Bicyclic adduct | exo | nih.gov |

| Buta-1,3-diene (in situ) | Refluxing toluene | Cycloadduct | Not specified | rsc.org |

| Anthracene derivatives | Not specified | 1,4-adducts | anti | rsc.org |

Intramolecular Diels-Alder Processes

While intermolecular Diels-Alder reactions of 1-(4-Methylphenyl)-1H-pyrrole-2,5-dione are common, the maleimide moiety can also participate in intramolecular Diels-Alder (IMDA) reactions. In such cases, the diene and the dienophile are part of the same molecule. These reactions are powerful for the synthesis of complex polycyclic systems in a single step with high stereocontrol. The feasibility and outcome of an IMDA reaction depend on the length and flexibility of the tether connecting the diene and the maleimide dienophile.

Nucleophilic Addition Reactions

The electron-deficient double bond of 1-(4-Methylphenyl)-1H-pyrrole-2,5-dione is susceptible to attack by nucleophiles, primarily through a conjugate addition mechanism known as the Michael addition. organic-chemistry.org

Michael Addition Reactions with Various Nucleophiles

1-(4-Methylphenyl)-1H-pyrrole-2,5-dione acts as a Michael acceptor, reacting with a wide range of soft nucleophiles. organic-chemistry.org This includes resonance-stabilized carbanions, amines, and thiols. organic-chemistry.orgnih.gov The reaction involves the 1,4-addition of the nucleophile to the α,β-unsaturated carbonyl system, leading to the formation of a succinimide derivative. organic-chemistry.orgnsf.gov For instance, it can react with indoles and pyrroles under solvent-free conditions catalyzed by wet cyanuric chloride. nih.gov The resulting adducts are often stable and can be isolated in good yields.

Reactivity with Thiol-Containing Biomolecules

The reaction of maleimides with thiols is a particularly important transformation, widely used in bioconjugation chemistry to label proteins and peptides. kinampark.com The sulfhydryl group (-SH) of cysteine residues in proteins acts as a potent nucleophile, readily adding across the double bond of the maleimide ring of 1-(4-Methylphenyl)-1H-pyrrole-2,5-dione. vaia.comresearchgate.net

This reaction proceeds via a Michael addition mechanism to form a stable thioether bond. researchgate.netbachem.com The reaction is highly selective for thiols at physiological pH and proceeds under mild conditions. kinampark.comresearchgate.net However, the resulting succinimidyl thioether linkage can sometimes undergo a retro-Michael reaction, leading to instability, or rearrange to form thiazine (B8601807) derivatives, especially when the cysteine is at the N-terminus of a peptide. bachem.comnih.gov The rate and mechanism of the addition can be influenced by the nature of the thiol (alkyl vs. aryl) and the reaction conditions. nih.govresearchgate.net

Table 2: Nucleophilic Addition Reactions

| Nucleophile Type | Reaction Type | Product | Key Features | References |

|---|---|---|---|---|

| Indoles, Pyrroles | Michael Addition | Succinimide derivative | Catalyzed by wet cyanuric chloride | nih.gov |

| Thiols (e.g., Cysteine) | Michael Addition | Thioether adduct | Highly selective, used in bioconjugation | kinampark.comresearchgate.netbachem.com |

Reactions with Phosphorus-Containing Reagents

1-(4-Methylphenyl)-1H-pyrrole-2,5-dione engages in several mechanistically distinct reactions with phosphorus-containing reagents. These transformations range from Michael-type additions to deoxygenative coupling, leveraging the unique reactivity of both the phosphorus reagent and the electrophilic maleimide core.

One significant reaction is the phospha-Michael addition, which facilitates the formation of carbon-phosphorus bonds. Studies on various maleimide derivatives have shown that N-heterocyclic phosphine (B1218219) (NHP)-thiourea reagents can act as effective phosphonylation agents. This reaction proceeds under catalyst- and additive-free conditions, leading to the desymmetrization of the maleimide and the formation of 1-aryl-2,5-dioxopyrrolidine-3-yl-phosphonates with high yields.

Furthermore, reactions with trivalent phosphorus compounds can lead to coupling products. For instance, the related compound 1-(4-methyl-phenyl)-5-phenyl-2,3-dihydro-1H-pyrrole-2,3-dione reacts with tris(diethylamino)phosphine (B1199214) in a deoxygenative coupling process. researchgate.net This reaction selectively targets one of the carbonyl groups, resulting in the formation of a 3,3′-bipyrrolylidene-2,2′-dione derivative. researchgate.net While this substrate differs from 1-(4-methylphenyl)-1H-pyrrole-2,5-dione, it illustrates a key reactivity pattern of the pyrrole-dione scaffold with phosphines.

The Wittig reaction, which classically involves phosphonium (B103445) ylides reacting with carbonyls to form alkenes, has also been adapted for maleimides in the context of bioconjugation. This demonstrates the versatility of phosphorus-based reagents in modifying the maleimide structure, although it typically targets carbonyl groups rather than the C=C double bond.

Table 1: Reactions of Maleimides with Phosphorus Reagents

| Reagent Type | Substrate | Product Type | Key Features |

|---|---|---|---|

| N-Heterocyclic Phosphine (NHP)-Thiourea | N-Aryl Maleimides | 3-Phosphonate-succinimide | Catalyst-free phospha-Michael addition |

| Tris(dialkylamino)phosphine | 1-Aryl-pyrrol-2,3-dione | 3,3′-Bipyrrolylidene-2,2′-dione | Deoxygenative coupling |

Electrophilic and Radical Reactions

The electronic nature of the maleimide ring dictates its behavior in electrophilic and radical reactions. The double bond is electron-poor, making it an excellent Michael acceptor and a reactive monomer in radical polymerization.

The primary reactivity of the maleimide C=C double bond is as an electrophile, readily undergoing conjugate addition (Michael addition) with a wide range of soft nucleophiles, particularly thiols. nih.gov This reaction is highly efficient and forms the basis of "thiol-maleimide click chemistry." The electron-withdrawing effect of the adjacent carbonyl groups makes the double bond highly susceptible to nucleophilic attack, but conversely, resistant to attack by external electrophiles. Electrophilic addition to this bond is therefore not a characteristic reaction. However, the N-linked p-tolyl group is an electron-rich aromatic ring and can potentially undergo standard electrophilic aromatic substitution reactions (e.g., halogenation, nitration), directed by the methyl group to the ortho positions.

In contrast, 1-(4-methylphenyl)-1H-pyrrole-2,5-dione readily participates in radical reactions. N-substituted maleimides are well-known to undergo free-radical polymerization. researchgate.net This process can be initiated by standard radical initiators like azobisisobutyronitrile (AIBN). The polymerization proceeds via a chain-growth mechanism, where the growing polymer radical adds across the maleimide double bond, to produce polymers with high thermal stability. nih.govresearchgate.net The N-aryl substituent significantly influences the properties of the resulting polymer, such as solubility and thermal resistance.

Thermally Induced Transformations

1-(4-Methylphenyl)-1H-pyrrole-2,5-dione and its corresponding polymers exhibit high thermal stability. The decomposition of polymers derived from N-substituted maleimides typically occurs at temperatures above 300°C. nih.gov Thermogravimetric analysis (TGA) of related poly(N-arylmaleimide)s reveals that thermal degradation often proceeds in one or two main stages. researchgate.netmdpi.com

While a detailed decomposition pathway for the monomer is not extensively documented, pyrolysis would likely involve the fragmentation of the molecule at its weakest points. Plausible decomposition pathways include:

Ring Fragmentation: Cleavage of the succinimide ring structure.

N-Aryl Bond Cleavage: Scission of the bond between the nitrogen and the p-tolyl group.

Side-Chain Reactions: Degradation involving the methyl group on the phenyl ring at very high temperatures.

The resulting polymers are noted for their stability, which is attributed to the rigid five-membered imide ring structure in the polymer backbone. nih.gov

In addition to initiator-induced polymerization, N-substituted maleimides can undergo self-initiated thermal polymerization at elevated temperatures, typically above 150-200°C, even in the absence of external free-radical initiators. mdpi.com The mechanism is believed to proceed via free radicals, forming a polymer backbone composed of succinimide units. mdpi.com

The initiation step for this thermal polymerization can be complex. For some vinyl monomers like styrene, self-initiation is proposed to occur through the formation of a Diels-Alder dimer, which then acts as a radical source via hydrogen transfer to another monomer molecule. nih.govsandiego.edu A similar pathway may be accessible to N-aryl maleimides. Alternatively, thermal energy may be sufficient to generate a diradical species directly from two monomer units, which then initiates the polymerization chain reaction. This irreversible thermal polymerization contrasts with reversible crosslinking systems and can be used to permanently set the thermomechanical properties of materials. mdpi.com

C-H Activation and Functionalization Reactions

Recent advances in organometallic chemistry have enabled the direct functionalization of otherwise inert C-H bonds, and the N-aryl maleimide scaffold is a suitable substrate for such transformations. Transition-metal-catalyzed, chelation-assisted C-H activation provides a direct route to functionalized maleimides. nih.gov

In 1-(4-methylphenyl)-1H-pyrrole-2,5-dione, the imide carbonyl groups can act as directing groups, facilitating the activation of C-H bonds on the p-tolyl ring by a palladium or rhodium catalyst. This strategy allows for regioselective ortho-alkenylation or ortho-arylation of the aromatic ring. nih.govrsc.org The general mechanism involves the coordination of the catalyst to a directing group (like a carbonyl oxygen), followed by the oxidative addition of a nearby C-H bond to the metal center, forming a cyclometalated intermediate. This intermediate can then react with a coupling partner (e.g., an alkene or aryl halide) before reductive elimination regenerates the catalyst and yields the functionalized product. This approach provides a powerful and atom-economical method for elaborating the structure of N-aryl maleimides.

Table 2: C-H Activation Strategies for N-Aryl Maleimides

| Catalyst | Directing Group | C-H Bond Type | Transformation |

|---|---|---|---|

| Palladium (Pd) | Imide Carbonyl | Aryl C(sp²)-H (ortho) | Alkenylation, Arylation |

| Rhodium (Rh) | Imide Carbonyl | Aryl C(sp²)-H (ortho) | Alkenylation |

| Nickel (Ni), Cobalt (Co) | External Directing Group | Aliphatic C(sp³)-H | Arylation, Amidation |

Mechanistic Elucidation Studies

The mechanisms of the various reactions involving 1-(4-methylphenyl)-1H-pyrrole-2,5-dione have been the subject of detailed study. Computational methods, particularly Density Functional Theory (DFT), have provided significant insights into the energetics and pathways of these transformations. dntb.gov.uaresearchgate.net

For the widely used thiol-maleimide Michael addition, mechanistic studies have revealed that the reaction can be reversible. The succinimide thioether product can undergo a retro-Michael reaction, particularly under basic conditions or in the presence of other thiols, leading to potential thiol exchange. nih.govmdpi.com The stability of the adduct is influenced by the N-substituent and the structure of the thiol.

Mechanistic investigations of radical polymerization show a classic chain-growth process involving initiation, propagation, and termination steps. The reactivity of N-aryl maleimides in copolymerization reactions has been quantified, providing reactivity ratios that describe the preference of a growing polymer chain to add to its own monomer type or a comonomer. researchgate.net

DFT studies on related maleimide systems in cycloaddition reactions have elucidated the concerted versus stepwise nature of the pathways, the origins of regioselectivity, and the activation energies involved. dntb.gov.uaresearchgate.net For C-H activation, mechanistic work supports a pathway involving a chelation-assisted cyclometalated intermediate, which is crucial for the reaction's efficiency and regioselectivity. nih.gov

Investigation of Reaction Pathways

The reactivity of 1-(4-Methylphenyl)-1H-pyrrole-2,5-dione, also known as N-(p-tolyl)maleimide, is characterized by the electrophilic nature of its carbon-carbon double bond within the maleimide ring. This feature makes it a potent dienophile in [4+2] cycloaddition reactions, particularly the Diels-Alder reaction. mdpi.com This reaction pathway is a cornerstone of its synthetic utility, allowing for the construction of complex cyclic systems.

A primary investigated reaction pathway is the Diels-Alder cycloaddition with furan and its derivatives. mdpi.com The reaction between a furanic diene and a maleimide dienophile, such as 1-(4-Methylphenyl)-1H-pyrrole-2,5-dione, typically yields an oxabicyclic product, referred to as an oxanorbornene adduct. mdpi.com The mechanism of this reaction is a concerted, pericyclic process. mdpi.com

Studies on these cycloadditions reveal the formation of two primary diastereomers: an endo and an exo product. The formation of these isomers is subject to kinetic and thermodynamic control. mdpi.comrsc.org

Kinetic Product : The endo adduct is generally formed faster at lower temperatures and is considered the kinetically favored product. mdpi.com

Thermodynamic Product : The exo adduct is typically more thermodynamically stable and its formation is favored under equilibrium conditions or at higher temperatures. mdpi.com

Research has shown that N-aryl maleimides, including the p-tolyl derivative, often exhibit lower diastereoselectivity in cycloadditions with furans compared to N-alkyl maleimides. mdpi.com However, reaction conditions can be optimized to favor one isomer. For instance, a specific application involves the reaction of N-(p-tolyl)maleimide with a furan derivative as a key step in the synthesis of renewable phthalimides. This process involves the initial Diels-Alder cycloaddition followed by a dehydration step. mdpi.com The Diels-Alder reaction itself is often reversible, with the retro-Diels-Alder reaction occurring at elevated temperatures, which is a critical consideration in the application of materials derived from these reactions. mdpi.comrsc.org

Kinetic and Thermodynamic Considerations

The kinetic and thermodynamic parameters of reactions involving 1-(4-Methylphenyl)-1H-pyrrole-2,5-dione are crucial for understanding and controlling its reactivity, particularly in Diels-Alder cycloadditions. While specific kinetic data such as rate constants and activation energies for this exact compound are not extensively detailed in the available literature, general principles derived from studies of similar N-aryl maleimides provide significant insight.

The stereochemical outcome of the Diels-Alder reaction is a key aspect governed by kinetics and thermodynamics. The transition from a kinetically controlled reaction, which predominantly yields the endo isomer, to a thermodynamically controlled one favoring the more stable exo isomer can be observed with changes in temperature and reaction time. nih.gov For the broader class of furan/maleimide reactions, the cycloaddition is an exothermic process, favoring the formation of the adduct at lower temperatures. mdpi.com

Thermodynamic data for 1-(4-Methylphenyl)-1H-pyrrole-2,5-dione has been experimentally determined for its reaction with 1,3-diphenylisobenzofuran. The standard enthalpy of this reaction (ΔrH°) provides a quantitative measure of its energetics.

| Parameter | Value | Units | Method | Conditions | Reference |

|---|---|---|---|---|---|

| ΔrH° | -98.4 | kJ/mol | Calorimetry | Solid phase | Kiselev, Mavrin, et al., 1980 |

| ΔrH° | -98.41 ± 0.67 | kJ/mol | Calorimetry | Liquid phase (Dioxane) | Kiselev, Ustyugov, et al., 1977 |

The reversibility of the Diels-Alder reaction means that at higher temperatures, the equilibrium can shift back toward the reactants (retro-Diels-Alder reaction). mdpi.com The temperature at which this retro-reaction becomes significant is a critical thermodynamic consideration for applications such as self-healing polymers or recyclable thermosets, where controlled bond formation and breakage are desired. mdpi.comrsc.org

Advanced Applications in Organic Synthesis and Materials Science

Role as a Key Intermediate in Complex Organic Synthesis

As a key intermediate, 1-(4-Methylphenyl)-1H-pyrrole-2,5-dione serves as a foundational scaffold for the synthesis of a wide array of functional molecules, from pharmaceuticals to dyes.

The N-arylmaleimide scaffold is of significant interest in medicinal chemistry due to its role in the development of bioactive compounds. Derivatives of 1-(4-Methylphenyl)-1H-pyrrole-2,5-dione have been investigated for their potential therapeutic effects.

Enzyme Inhibition: N-substituted maleimides have been identified as a promising class of selective inhibitors for monoglyceride lipase (B570770) (MGL), an enzyme involved in the endocannabinoid system. By modifying the aryl substituent, researchers can fine-tune the inhibitory activity and selectivity against other enzymes like fatty acid amide hydrolase (FAAH).

Anticancer Activity: Research has shown that p-Tolylmaleimide, a synonym for the title compound, exhibits cytotoxic effects against cancer cells. nih.gov It has been demonstrated to arrest the cell cycle in human acute myeloid leukemia cells (K562) and induce apoptosis, highlighting its potential as a precursor for novel anticancer agents. nih.gov

| Therapeutic Target Area | Role of 1-(4-Methylphenyl)-1H-pyrrole-2,5-dione | Example Application |

| Neurology | Core scaffold for enzyme inhibitors | Precursor for selective monoglyceride lipase (MGL) inhibitors |

| Oncology | Cytotoxic agent precursor | Induces apoptosis in leukemia cell lines nih.gov |

| Neurodegenerative Disease | Core structure for enzyme inhibitors | Potential precursor for acetylcholinesterase inhibitors |

The reactivity of the maleimide (B117702) ring is also harnessed for the creation of agrochemicals and dyes.

Agrochemicals: The N-phenylmaleimide framework is utilized in the agricultural sector for the development of fungicides and herbicides. researchgate.net The pyrrole (B145914) ring is a component of various natural and synthetic compounds with potent antifungal activities. researchgate.netnih.govresearchgate.netmdpi.com

Dyes: The maleimide structure can be incorporated into larger conjugated systems to produce dyes. While direct synthesis of a dye from 1-(4-methylphenyl)-1H-pyrrole-2,5-dione is not extensively documented, the general class of N-phenyl maleimide derivatives is used to create azo dyes. researchgate.net Furthermore, the maleimide group is a common thiol-reactive handle used to attach fluorescent dyes to biomolecules like proteins for imaging and diagnostic applications. rsc.orgatto-tec.com

The maleimide moiety is an exceptional building block for constructing more complex heterocyclic systems, primarily through cycloaddition reactions.

Diels-Alder Reactions: As a potent dienophile, 1-(4-Methylphenyl)-1H-pyrrole-2,5-dione readily participates in [4+2] cycloaddition reactions with conjugated dienes. orgsyn.org For instance, it can react with dienes like 2,5-dimethylfuran (B142691) or butadiene to form intricate bicyclic adducts. researchgate.netjocpr.com These reactions are a cornerstone of synthetic organic chemistry for building molecular complexity in a single step.

Synthesis of Fused Pyrrole Systems: The pyrrole-dione core can be used to synthesize larger heterocyclic structures. For example, derivatives of pyrrole-2,3-dione are used to create 3,3′-bipyrrolylidene-2,2′-dione systems, which are of interest as analogs of natural chromophores and for use in organic electronics.

| Reaction Type | Reactant | Resulting Scaffold |

| Diels-Alder Cycloaddition | Conjugated Dienes (e.g., Butadiene, Furan (B31954) derivatives) | Bicyclic and Tricyclic Imides researchgate.netjocpr.com |

| Deoxygenative Coupling | Tris(diethylamino)phosphine (B1199214) (on related pyrrole-2,3-diones) | 3,3′-bipyrrolylidene-2,2′-diones |

Applications in Polymer Chemistry and Advanced Materials

In materials science, 1-(4-Methylphenyl)-1H-pyrrole-2,5-dione is valued both as a monomer for creating high-performance polymers and as a functional agent for modifying existing polymer systems.

The high reactivity of the maleimide double bond towards nucleophiles, particularly thiols, makes it an excellent cross-linking agent.

Michael Addition Chemistry: The maleimide group reacts efficiently with thiols (sulfhydryl groups) via a Michael-type addition. nih.govlabster.com This reaction is highly specific, proceeds rapidly under mild conditions, and forms a stable thioether bond. nih.govresearchgate.net This chemistry is extensively used to form hydrogels by cross-linking thiol-terminated polymers, such as polyethylene (B3416737) glycol (PEG), for applications in tissue engineering and cell encapsulation. nih.gov

Radiation Cross-linking: In the production of advanced materials like insulation for high-voltage cables, maleimide derivatives can act as cross-linking agents. Theoretical studies have shown that maleimides can connect two polyethylene chains during UV radiation cross-linking processes.

As a monomer, 1-(4-Methylphenyl)-1H-pyrrole-2,5-dione can be polymerized to create materials with desirable properties, such as high thermal stability.

Homopolymers and Copolymers: N-(p-tolyl)maleimide can undergo free-radical polymerization to form homopolymers or be copolymerized with other monomers like methyl acrylate, styrene, and acrylonitrile. jocpr.comniscpr.res.in The incorporation of the rigid N-arylmaleimide unit into a polymer backbone generally increases its glass transition temperature (Tg) and enhances its thermal stability.

Heat-Resistant Resins: The compound has been used in the synthesis of heat-resistant ABS (Acrylonitrile-Butadiene-Styrene) resins. By incorporating N-p-tolylmaleimide into the polymer matrix via emulsion polymerization, the resulting material exhibits improved thermal properties. researchgate.net Copolymers based on N-arylmaleimides are known to possess significantly higher softening temperatures compared to common polymers like poly(methyl methacrylate).

| Polymer Application | Role of Compound | Resulting Property/Material |

| Hydrogel Formation | Cross-linker for thiol-terminated polymers | Biocompatible hydrogels for cell encapsulation nih.gov |

| Polymer Modification | Monomer in copolymerization | Increased thermal stability and glass transition temperature niscpr.res.in |

| Resin Synthesis | Co-monomer | Heat-resistant ABS resins researchgate.net |

Development of Thermosetting Materials

The maleimide group is a cornerstone in the synthesis of high-performance thermosetting polymers, prized for their exceptional thermal stability. uctm.edu N-substituted maleimides, including 1-(4-Methylphenyl)-1H-pyrrole-2,5-dione, serve as monomers that can undergo polymerization. researchgate.net The polymerization typically proceeds via the reactive carbon-carbon double bond within the maleimide ring, often initiated by free radicals or heat. researchgate.net

Polymers derived from N-substituted maleimides containing aromatic substituents are particularly noted for their high thermal resistance. uctm.eduresearchgate.net The incorporation of the rigid p-tolyl group in 1-(4-Methylphenyl)-1H-pyrrole-2,5-dione contributes to the thermal stability of the resulting polymer. These polyimides are a critical class of heat-resistant polymers used in applications demanding durability under extreme temperatures, such as advanced composites, adhesives, and coatings for the aerospace and electronics industries. uctm.edu The cross-linking of these polymer chains leads to the formation of a rigid three-dimensional network, characteristic of thermosetting materials.

Table 1: Properties of 1-(4-Methylphenyl)-1H-pyrrole-2,5-dione Relevant to Polymer Synthesis

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₁₁H₉NO₂ | guidechem.com |

| Molecular Weight | 187.19 g/mol | guidechem.com |

| Functional Group | Maleimide | nih.gov |

| Polymerization Capability | Can undergo free-radical polymerization | researchgate.net |

| Resulting Polymer Type | Thermally stable polymaleimide | uctm.edu |

Contributions to Organic Electronics

The pyrrole-dione core is a significant structural motif in the design of organic electronic materials due to its electron-accepting nature. This property is fundamental to creating materials with desirable charge-transport characteristics for various electronic devices. researchgate.netfrontiersin.org

Derivatives of pyrrole-dione are integral to the synthesis of organic semiconductors, particularly for Organic Field-Effect Transistors (OFETs). frontiersin.org High-performance semiconductor materials are often designed based on a donor-acceptor (D-A) architecture, where an electron-rich (donor) unit is paired with an electron-poor (acceptor) unit. The pyrrole-2,5-dione moiety can function effectively as the acceptor component. frontiersin.org

While 1-(4-Methylphenyl)-1H-pyrrole-2,5-dione itself is a small molecule, it represents a fundamental building block. More complex structures, such as diketopyrrolopyrrole (DPP) derivatives, which contain the pyrrole-dione core, have demonstrated excellent performance as organic semiconductors. frontiersin.org The electronic properties of these materials can be fine-tuned by altering the substituents on the pyrrole nitrogen and the dione (B5365651) ring, making the N-(p-tolyl) group a potential modulator of semiconductor performance. Research into pyrrole-2,3-dione and 3,3′-bipyrrolylidene derivatives has also highlighted their application in creating organic semiconducting materials. researchgate.net

In the field of organic photovoltaics (OPVs), or organic solar cells, materials based on pyrrole-dione structures have shown significant promise. researchgate.netresearchgate.net The efficiency of OPVs relies heavily on the properties of the electron donor and acceptor materials in the active layer. Copolymers containing thieno[3,4-c]pyrrole-4,6-dione (B1257111) (TPD), an electron-withdrawing unit structurally related to maleimide, have been used to create high-performance solar cells. researchgate.net

The role of the pyrrole-dione unit is to facilitate charge separation and transport by acting as the electron acceptor. By incorporating units like 1-(4-Methylphenyl)-1H-pyrrole-2,5-dione into larger conjugated polymer backbones, chemists can create materials with tailored bandgaps and energy levels suitable for absorbing sunlight and converting it into electricity. researchgate.netresearchgate.net The design of novel low-bandgap polymers often utilizes the electron-deficient nature of the pyrrole-dione core to achieve high power conversion efficiencies. researchgate.net

Design of Fluorescent Probes and Sensors

The inherent photophysical properties of pyrrole-based compounds make them attractive candidates for the development of fluorescent probes and sensors. mdpi.com The fluorescence of a molecule is highly sensitive to its chemical environment and structure. The pyrrole-dione scaffold can be chemically modified to create probes that signal the presence of specific analytes through changes in their fluorescence emission. nih.gov

For instance, diketopyrrolopyrrole (DPP) dyes are known for their exceptional photophysical characteristics, including high fluorescence quantum yields and stability, which are essential for biological imaging and sensing applications. mdpi.com The fluorescence properties of 1-(4-Methylphenyl)-1H-pyrrole-2,5-dione can be influenced by the electronic nature of the N-aryl substituent. The tolyl group can modulate the energy levels of the molecule's frontier orbitals, thereby affecting its absorption and emission wavelengths. By introducing specific functional groups onto the phenyl ring or the dione structure, it is possible to design sensors that exhibit a fluorescent response upon binding to a target metal ion, anion, or biomolecule. The synthesis of various unsymmetrical dihydropyrrolo[3,2-b]pyrrole dyes has demonstrated how substitution patterns can create donor-π-acceptor structures that exhibit solvatochromic fluorescence, a property useful for probing environmental polarity. rsc.org

Table 2: Chemical Compounds Mentioned

| Compound Name | Synonym(s) |

|---|---|

| 1-(4-Methylphenyl)-1H-pyrrole-2,5-dione | N-(p-tolyl)maleimide |

| Maleic anhydride (B1165640) | |

| Diketopyrrolopyrrole | DPP |

| Thieno[3,4-c]pyrrole-4,6-dione | TPD |

Pharmacological and Biological Research Endeavors

Anticancer Activities of 1-(4-Methylphenyl)-1H-pyrrole-2,5-dione Derivatives

The quest for novel and more effective cancer therapeutics has led to the exploration of various synthetic compounds, including derivatives of 1H-pyrrole-2,5-dione. These molecules have demonstrated notable efficacy in preclinical studies, targeting cancer cells through multiple mechanisms.

Induction of Apoptosis in Cancer Cells

A fundamental mechanism by which many anticancer agents exert their effect is through the induction of apoptosis, or programmed cell death. Several derivatives of 1H-pyrrole-2,5-dione have been shown to be potent inducers of apoptosis in malignant cells. For instance, studies on certain pyrrole (B145914) derivatives have demonstrated their ability to trigger apoptosis, a process crucial for eliminating cancerous cells without inducing an inflammatory response. nih.gov Research on 5-hydoxy-1H-pyrrol-2-(5H)-one derivatives identified a compound, designated as 1d, that effectively induces apoptosis in HCT116 human colon cancer cells. semanticscholar.org Further investigation revealed that this process is partly dependent on the activation of the p53 tumor suppressor protein and is associated with DNA damage. semanticscholar.org The apoptotic process is often mediated through a cascade of enzymes known as caspases. Studies on polyenylpyrrole analogues have shown that their cytotoxic effects are dependent on caspase activation, which is linked to the loss of mitochondrial membrane potential and the release of cytochrome c. researchgate.net

Inhibition of Tumor Growth

Beyond their effects at the cellular level, the anticancer potential of 1H-pyrrole-2,5-dione derivatives has been validated in in-vivo models. One derivative, 3-chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione, has been shown to inhibit the growth of in vivo tumors. nih.gov Similarly, the 5-hydoxy-1H-pyrrol-2-(5H)-one derivative known as 1d, which induces apoptosis in cell cultures, also efficiently suppressed tumor growth in xenograft models using HCT116 and H1299 cancer cells. semanticscholar.org In these studies, mice treated with the compound exhibited a significant reduction in both tumor volume and weight compared to control groups. semanticscholar.org These findings underscore the potential of these compounds to translate from in-vitro activity to tangible anti-tumor effects in a living organism.

Cytotoxic Effects on Various Mammalian Tumor Cell Lines

The cytotoxic activity of 1H-pyrrole-2,5-dione derivatives has been evaluated against a broad spectrum of human cancer cell lines. This widespread activity highlights their potential as broad-spectrum anticancer agents. For example, the derivative 3-chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione (MI-1) demonstrated potent growth-inhibitory activity against colon cancer cell lines HCT-116, SW-620, and Colo-205, with GI₅₀ values in the nanomolar range. nih.gov Other polyenylpyrrole compounds have also shown high cytotoxicity against the human non-small-cell lung carcinoma cell line A549, with IC₅₀ values as low as 0.01 µM. researchgate.net A notable feature of some of these compounds is their selective cytotoxicity, showing significantly less effect on normal human cell lines. researchgate.net

DNA Intercalation and Targeting Mechanisms

The mechanisms of action for these compounds are multifaceted. Some pyrrole derivatives are believed to exert their anticancer effects by interacting directly with DNA. Studies on acenaphtho[1,2-b]pyrrole derivatives have identified them as DNA intercalators, meaning they can insert themselves between the base pairs of the DNA double helix. nih.gov This interaction can disrupt DNA replication and transcription, ultimately leading to cell death. nih.gov The specific geometry of this intercalation can vary depending on the side groups attached to the pyrrole core, which in turn influences the compound's antitumor properties. nih.gov Other research on 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives suggests a different but related mechanism, where the molecules are able to intercalate into the lipid bilayer of cell membranes. nih.gov Specifically, the derivative MI-1 was found to partially intercalate into the hydrophobic zone of the cell membrane. nih.gov This disruption of the cell membrane can affect cellular signaling pathways, including those involving key receptor tyrosine kinases like EGFR and VEGFR, which are often overactive in cancer cells. nih.govnih.gov

Antimicrobial Efficacy

In addition to their anticancer properties, derivatives of 1H-pyrrole-2,5-dione have been recognized for their antimicrobial capabilities. The pyrrole scaffold is a component of many natural and synthetic compounds that exhibit a wide range of biological activities, including antibacterial action. researchgate.netresearchgate.net

Activity Against Bacterial Strains

Research has demonstrated that various synthetic pyrrole derivatives are effective against both Gram-positive and Gram-negative bacteria. nih.gov A study on 1,2,3,4-tetrasubstituted pyrrole derivatives found that several compounds exhibited promising antibacterial activity against the Gram-positive bacteria Staphylococcus aureus and Bacillus cereus. researchgate.netacgpubs.org Another study synthesized a series of 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives and tested their activity against a panel of bacteria, including Staphylococcus aureus, Enterococcus faecalis, Micrococcus luteus, Escherichia coli, and Pseudomonas aeruginosa. mdpi.com The development of novel pyrrole-containing compounds continues to be an active area of research, with some derivatives showing potent activity against clinically relevant pathogens like Mycobacterium tuberculosis. nih.gov

Anti-Inflammatory Potential

The pyrrole-2,5-dione structure is a scaffold of interest in the investigation of anti-inflammatory agents due to its relationship with compounds that modulate key inflammatory pathways.

Prostaglandin E2 (PGE2) is a principal mediator of inflammation, and inhibiting its production is a key strategy for anti-inflammatory therapies. mdpi.comnih.gov Research has been conducted on 1H-pyrrole-2,5-dione derivatives to assess their ability to inhibit lipopolysaccharide (LPS)-induced PGE2 production in macrophage cells. elsevierpure.comnih.gov

In a study focused on 3,4-diphenyl-substituted 1H-pyrrole-2,5-dione derivatives, several compounds were synthesized and evaluated for this inhibitory activity. nih.gov The research demonstrated that the pyrrole-2,5-dione scaffold could be effectively modified to achieve potent inhibition of PGE2 production. elsevierpure.com One of the most active compounds identified in this series was 1H-3-(4-sulfamoylphenyl)-4-phenyl-pyrrole-2,5-dione, which exhibited a strong inhibitory activity with a half-maximal inhibitory concentration (IC50) of 0.61 μM. elsevierpure.comnih.gov This highlights the therapeutic potential of the 1H-pyrrole-2,5-dione core in developing new anti-inflammatory agents that target PGE2 synthesis. elsevierpure.com

Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins (B1171923). nih.govnih.gov There are two main isoforms, COX-1, which is involved in homeostatic functions, and COX-2, which is primarily induced during inflammation. nih.govmedcentral.com Consequently, selective inhibition of COX-2 over COX-1 is a desirable attribute for anti-inflammatory drugs to reduce gastrointestinal side effects. nih.govmedcentral.com

The development of selective COX-2 inhibitors is a significant area of medicinal chemistry. nih.gov Various heterocyclic structures, including pyrroles, have been explored as central scaffolds for designing such inhibitors. nih.gov The general strategy often involves a 1,2-diaryl substitution pattern on a central ring, with specific chemical groups (like a methanesulfonyl or sulfonamido group) on one of the aryl rings to confer COX-2 selectivity. nih.govbrieflands.com While specific COX-1 and COX-2 inhibition data for 1-(4-Methylphenyl)-1H-pyrrole-2,5-dione is not extensively documented in the available literature, the broader class of compounds containing pyrrole and diaryl heterocyclic motifs remains a focus of research for potent and selective COX-2 inhibitors. nih.govnih.gov

Table 2: COX-2 Inhibitory Activity of Selected Heterocyclic Compounds

| Compound Class | Example Compound | COX-2 IC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| Imidazo[1,2-a]pyridine | 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine | 0.07 | 508.6 |

| 1,3-Oxazolidine-4-one | Derivative with SO2Me pharmacophore | 0.21 | >476 |

| Quinoline-4-carboxylic acid | 2-Aryl-quinoline-4-carboxylic acid derivative | 0.077 | 1298 |

This table presents data for various heterocyclic compounds to illustrate the potency and selectivity achievable with scaffolds investigated for COX-2 inhibition. The Selectivity Index (SI) is calculated as COX-1 IC50 / COX-2 IC50. nih.govnih.gov

A more advanced strategy in developing anti-inflammatory therapies involves the dual inhibition of both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways. nih.govnih.gov Arachidonic acid is metabolized by both COX enzymes to produce prostaglandins and by 5-LOX to produce leukotrienes, both of which are potent inflammatory mediators. nih.gov Inhibiting only the COX pathway can lead to an increase in the production of leukotrienes, which can contribute to side effects. nih.gov

Therefore, dual COX/5-LOX inhibitors are being developed to provide a broader range of anti-inflammatory activity with a potentially improved safety profile, particularly concerning gastrointestinal and cardiovascular effects. nih.govnih.gov This approach aims to inhibit the synthesis of both prostaglandins and leukotrienes. nih.gov While various structural families of dual inhibitors have been identified, there is no specific information in the reviewed literature detailing the evaluation of 1-(4-Methylphenyl)-1H-pyrrole-2,5-dione within such a dual-inhibition strategy. nih.gov

Other Biological Activities and Mechanisms

HMG-CoA (3-hydroxy-3-methylglutaryl-coenzyme A) reductase is the rate-limiting enzyme in the biosynthesis of cholesterol. mdpi.comsigmaaldrich.com Inhibitors of this enzyme, widely known as statins, are crucial for lowering cholesterol levels and are used in the treatment of hypercholesterolemia. nih.govnih.gov

The search for new and more effective HMG-CoA reductase inhibitors is an active area of research. nih.gov Studies have explored various chemical scaffolds for this purpose, including substituted pyrrole-based ligands. nih.gov Efforts have been made to design and synthesize hepatoselective, pyrrole-based HMG-CoA reductase inhibitors to reduce systemic side effects. mdpi.com These efforts have focused on modifying substituents on the pyrrole ring to reduce lipophilicity and increase liver selectivity. nih.gov Although the pyrrole structure is a component of some compounds investigated for HMG-CoA reductase inhibition, specific inhibitory data for 1-(4-Methylphenyl)-1H-pyrrole-2,5-dione against this enzyme is not available in the reviewed literature.

Tyrosine Protein Kinase Inhibition

The investigation of small molecules as inhibitors of tyrosine protein kinases (TKs) is a cornerstone of modern drug discovery, particularly in oncology. While direct inhibitory activity of 1-(4-Methylphenyl)-1H-pyrrole-2,5-dione against specific tyrosine kinases is not extensively documented in publicly available research, the broader class of pyrrole-2,5-dione derivatives has been explored for various biological activities. For instance, certain derivatives of 1H-pyrrole-2,5-dione have been synthesized and evaluated as inhibitors of cholesterol absorption, which in turn can suppress inflammatory responses and the formation of macrophage-derived foam cells. nih.gov

Research into other heterocyclic compounds has demonstrated the potential for structures containing the pyrrole moiety to exhibit inhibitory effects on various enzymes. For example, derivatives of 4-amino-3-chloro-1H-pyrrole-2,5-dione were designed as potential tyrosine kinase inhibitors and have shown the ability to form stable complexes with the ATP-binding domains of growth factor receptors like EGFR and VEGFR2. This suggests that the pyrrole-2,5-dione scaffold can be a viable starting point for the development of kinase inhibitors.

The general mechanism of action for many tyrosine kinase inhibitors involves binding to the ATP-binding site of the enzyme's catalytic domain, which prevents the phosphorylation of tyrosine residues on substrate proteins and thereby blocks downstream signaling pathways crucial for cell proliferation and survival. mdpi.comnih.gov While some TKIs are highly specific, others exhibit a broader spectrum of activity against multiple kinases. nih.gov The development of novel TKIs continues to be an active area of research to overcome drug resistance and improve therapeutic outcomes. mdpi.comnih.gov

Protein Binding Interactions

The chemical structure of 1-(4-Methylphenyl)-1H-pyrrole-2,5-dione, which is an N-substituted maleimide (B117702), dictates its primary mechanism of interaction with proteins. The maleimide group is a well-known and highly reactive moiety that readily and specifically forms covalent bonds with sulfhydryl (thiol) groups of cysteine residues in proteins. thermofisher.com This reaction, a Michael addition, results in the formation of a stable, non-reversible thioether linkage. thermofisher.com

This covalent modification of proteins is a cornerstone of bioconjugation chemistry, where molecules are linked to proteins for various applications, including the development of antibody-drug conjugates and fluorescent labeling. mdpi.comlumiprobe.com The reaction is highly efficient and specific for thiols under physiological pH conditions, typically between 6.5 and 7.5. thermofisher.com At more alkaline pH (above 8.5), the reactivity of maleimides can shift towards primary amines, and the rate of hydrolysis of the maleimide ring to a non-reactive maleamic acid also increases. thermofisher.com

N-aryl substituted maleimides, such as 1-(4-Methylphenyl)-1H-pyrrole-2,5-dione, have been shown to react approximately 2.5 times faster with thiol groups compared to their N-alkyl counterparts. mdpi.com This enhanced reactivity is advantageous in applications requiring rapid conjugation. Furthermore, the resulting thio-succinimide conjugate from N-aryl maleimides can undergo faster ring hydrolysis, which can be beneficial in minimizing undesirable thiol exchange reactions with other cysteine residues. mdpi.com

The specificity of the maleimide-thiol reaction allows for the targeted modification of proteins at specific cysteine residues. This has been utilized to create protein-protein conjugates, attach peptides to carrier proteins for immunization, and to study protein structure and function. thermofisher.com Given this well-established reactivity, it can be inferred that 1-(4-Methylphenyl)-1H-pyrrole-2,5-dione will readily and covalently bind to proteins containing accessible cysteine residues.

Interactive Data Table: Reactivity of Maleimides

| Feature | Description | pH Dependence | Bond Formed |

| Reactive Group | Maleimide | Optimal at 6.5-7.5 | Covalent Thioether |

| Target Residue | Cysteine (Sulfhydryl group) | Favors amines at pH > 8.5 | Non-reversible |

| N-Aryl vs. N-Alkyl | N-Aryl maleimides are generally more reactive | Reaction rate is pH-dependent | Stable Linkage |

Computational Chemistry and Spectroscopic Characterization

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic structure and chemical behavior of molecules. These methods, particularly Density Functional Theory (DFT), offer a robust framework for analyzing various molecular parameters.

Density Functional Theory (DFT) Studies of Molecular Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For "1-(4-Methylphenyl)-1H-pyrrole-2,5-dione," DFT calculations can predict its optimized geometry, vibrational frequencies, and electronic properties, which are crucial for understanding its reactivity.

The reactivity of N-phenylmaleimide derivatives is largely governed by the electrophilic nature of the maleimide (B117702) ring, making it susceptible to nucleophilic attack, and the electronic character of the phenyl ring, which can undergo electrophilic substitution. researchgate.net The presence of the electron-donating methyl group at the para position of the phenyl ring in "1-(4-Methylphenyl)-1H-pyrrole-2,5-dione" would be expected to increase the electron density on the phenyl ring, potentially modulating its reactivity in electrophilic aromatic substitution reactions.

Table 1: Predicted Physicochemical Properties of 1-(4-Methylphenyl)-1H-pyrrole-2,5-dione

| Property | Value |

| Molecular Formula | C₁₁H₉NO₂ |

| Molecular Weight | 187.19 g/mol |

| pKa | -0.29 ± 0.20 |

| Topological Polar Surface Area | 37.4 Ų |

| Hydrogen Bond Acceptor Count | 2 |

Note: This data is based on predictive models and may vary from experimental values. guidechem.com

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy and distribution of these orbitals provide insights into the molecule's ability to donate or accept electrons, thus predicting its behavior in chemical reactions. libretexts.org

For "1-(4-Methylphenyl)-1H-pyrrole-2,5-dione," the HOMO is expected to be localized primarily on the electron-rich p-tolyl group, indicating that this part of the molecule is most likely to act as an electron donor in reactions. Conversely, the LUMO is anticipated to be centered on the electron-deficient maleimide ring, highlighting its susceptibility to nucleophilic attack. researchgate.net

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov In the context of "1-(4-Methylphenyl)-1H-pyrrole-2,5-dione," the electron-donating methyl group on the phenyl ring may slightly raise the energy of the HOMO, potentially leading to a smaller HOMO-LUMO gap compared to unsubstituted N-phenylmaleimide, thereby increasing its reactivity.

Table 2: Conceptual DFT Reactivity Descriptors

| Parameter | Description |

| HOMO Energy (EHOMO) | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |

| LUMO Energy (ELUMO) | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO; indicates chemical reactivity and stability. |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2; measures the ability to attract electrons. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2; measures resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1/2η; the reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = χ²/2η; quantifies the electrophilic nature of a molecule. |

Note: The specific values for "1-(4-Methylphenyl)-1H-pyrrole-2,5-dione" would require dedicated DFT calculations.

Prediction of Biological Target Interactions

Computational methods play a crucial role in predicting the potential biological targets of a compound, a process often referred to as target fishing or drug repositioning. nih.govnih.gov These approaches can be broadly categorized into ligand-based and structure-based methods.